molecular formula C8H10O2S2 B13244221 3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid

3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid

Cat. No.: B13244221
M. Wt: 202.3 g/mol
InChI Key: JZAHPVRVQWINRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid is an organic compound with the molecular formula C₈H₁₀O₂S₂. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H10O2S2

Molecular Weight

202.3 g/mol

IUPAC Name

3-(5-methylsulfanylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C8H10O2S2/c1-11-8-5-3-6(12-8)2-4-7(9)10/h3,5H,2,4H2,1H3,(H,9,10)

InChI Key

JZAHPVRVQWINRN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(S1)CCC(=O)O

Origin of Product

United States

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